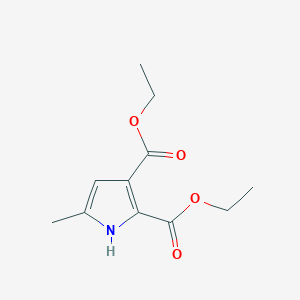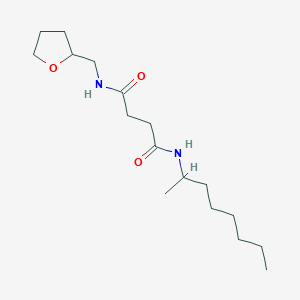![molecular formula C8H12N2S B12442138 ((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B12442138.png)
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((5,6-Dihydro-4H-Cyclopenta[b]thiophen-2-yl)methyl)hydrazin: ist eine organische Verbindung mit der Summenformel C8H12N2S. Es ist ein Derivat von Cyclopenta[b]thiophen und enthält eine Hydrazin-Funktionsgruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ((5,6-Dihydro-4H-Cyclopenta[b]thiophen-2-yl)methyl)hydrazin umfasst typischerweise die Reaktion von Cyclopenta[b]thiophen-Derivaten mit Hydrazin. Ein häufiges Verfahren umfasst die folgenden Schritte:
Ausgangsmaterial: Cyclopenta[b]thiophen wird als Ausgangsmaterial verwendet.
Reaktion mit Hydrazin: Das Cyclopenta[b]thiophen-Derivat wird unter kontrollierten Bedingungen mit Hydrazin umgesetzt, häufig in Gegenwart eines Katalysators oder unter Rückflussbedingungen, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für ((5,6-Dihydro-4H-Cyclopenta[b]thiophen-2-yl)methyl)hydrazin sind in der Literatur nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich eine Optimierung der Labormethoden beinhalten, wobei der Fokus auf Ausbeute, Reinheit und Wirtschaftlichkeit liegt.
Chemische Reaktionsanalyse
Reaktionstypen
((5,6-Dihydro-4H-Cyclopenta[b]thiophen-2-yl)methyl)hydrazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verschiedene Hydrazinderivate liefern.
Substitution: Die Hydrazin-Gruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitutionsreagenzien: Halogenierungsmittel und Alkylierungsmittel werden üblicherweise für Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen eine Vielzahl substituierter Hydrazinderivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
((5,6-Dihydro-4H-Cyclopenta[b]thiophen-2-yl)methyl)hydrazin hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird für sein Potenzial als Pharmakophor in der Wirkstoffforschung und -entwicklung untersucht.
Materialwissenschaften: Die Verbindung wird auf ihre elektronischen Eigenschaften untersucht, was sie zu einem Kandidaten für den Einsatz in organischen Halbleitern und anderen elektronischen Materialien macht.
Biologische Studien: Forscher untersuchen seine biologische Aktivität, einschließlich potenzieller antimikrobieller und krebshemmender Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von ((5,6-Dihydro-4H-Cyclopenta[b]thiophen-2-yl)methyl)hydrazin umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydrazin-Gruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und anderen Biomolekülen bilden, wodurch deren Funktion möglicherweise gestört wird. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, einschließlich der Hemmung der Enzymaktivität und der Beeinträchtigung zellulärer Prozesse .
Analyse Chemischer Reaktionen
Types of Reactions
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of ((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cyclopenta[b]thiophen-Derivate: Verbindungen wie 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ylamin weisen strukturelle Ähnlichkeiten auf.
Hydrazinderivate: Andere hydrazinhaltige Verbindungen wie Phenylhydrazin zeigen eine ähnliche Reaktivität.
Einzigartigkeit
((5,6-Dihydro-4H-Cyclopenta[b]thiophen-2-yl)methyl)hydrazin ist aufgrund der Kombination des Cyclopenta[b]thiophen-Kerns und der Hydrazin-Funktionsgruppe einzigartig.
Eigenschaften
Molekularformel |
C8H12N2S |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethylhydrazine |
InChI |
InChI=1S/C8H12N2S/c9-10-5-7-4-6-2-1-3-8(6)11-7/h4,10H,1-3,5,9H2 |
InChI-Schlüssel |
OSGQFTWCSLBJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)SC(=C2)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)


![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)



![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)




